molecular formula C5H4OSe B091814 SELENOPHENE-3-CARBALDEHYDE CAS No. 18168-59-7

SELENOPHENE-3-CARBALDEHYDE

Cat. No.: B091814
CAS No.: 18168-59-7
M. Wt: 159.06 g/mol
InChI Key: IPWXJCOSPVHJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selenophene-3-carbaldehyde is a high-purity chemical building block designed for research use only. This compound features an aldehyde functional group grafted onto a selenophene ring, making it a versatile precursor in organic synthesis and medicinal chemistry. Selenophene is a key heterocycle of significant research interest due to its electron-rich properties and the biological activity of its derivatives . Researchers utilize this compound in multi-component reactions for the construction of highly functionalized selenophene derivatives, which are valuable scaffolds in drug discovery . Selenophene-based compounds are extensively investigated for their potential pharmacological applications. Studies on analogous selenophene compounds have demonstrated a range of bioactive properties, including significant antioxidant activity by acting as peroxyradical scavengers, as well as investigated antiviral, antibacterial, and anticancer effects . The mechanism of antioxidant action is often linked to the redox properties of the selenium atom, which can be probed electrochemically . This reagent is strictly for research and development purposes in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle all chemicals according to their institutional safety protocols.

Properties

CAS No.

18168-59-7

Molecular Formula

C5H4OSe

Molecular Weight

159.06 g/mol

IUPAC Name

selenophene-3-carbaldehyde

InChI

InChI=1S/C5H4OSe/c6-3-5-1-2-7-4-5/h1-4H

InChI Key

IPWXJCOSPVHJLK-UHFFFAOYSA-N

SMILES

C1=C[Se]C=C1C=O

Canonical SMILES

C1=C[Se]C=C1C=O

Synonyms

3-Selenophenecarboxaldehyde (8CI,9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SELENOPHENE-3-CARBALDEHYDE typically involves the formation of the selenophene ring followed by the introduction of the formyl group. One common method is the cyclization of selenoacetylenes or selenoalkynes in the presence of a suitable catalyst, such as iron(III) chloride. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of elemental selenium or selenium dioxide as starting materials. These are reacted with appropriate organic precursors under controlled conditions to yield the desired selenophene derivative. The process may be optimized for large-scale production by adjusting parameters such as reaction time, temperature, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: SELENOPHENE-3-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Selenophenecarboxylic acid.

    Reduction: 3-Selenophenemethanol.

    Substitution: Halogenated selenophenes (e.g., 3-bromoselenophene).

Scientific Research Applications

SELENOPHENE-3-CARBALDEHYDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of SELENOPHENE-3-CARBALDEHYDE involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:

    Binding to enzymes: Modulating their activity through covalent or non-covalent interactions.

    Generating reactive oxygen species: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of selenophene-3-carbaldehyde and its analogs:

Property This compound 3-Chlorobenzaldehyde Chroman-3-Carbaldehyde
CAS Number Not provided in evidence 587-04-2 944903-95-1
Molecular Formula C₅H₄OSe C₇H₅ClO C₁₀H₁₀O₂
Molecular Weight (g/mol) ~157 (estimated) 140.57 162.19
Functional Groups Selenophene, aldehyde Benzene, chlorine, aldehyde Chromane (benzopyran), aldehyde
Key Applications Organic electronics, ligands Chemical synthesis, intermediates R&D, specialty chemicals
Key Observations:
  • Heteroatom Influence: The selenium atom in this compound confers enhanced polarizability and reduced bandgap compared to 3-chlorobenzaldehyde (chlorine substituent) or chroman-3-carbaldehyde (oxygen-containing chromane) . This makes selenophene derivatives more suitable for optoelectronic applications.
  • Stability: Chlorinated aldehydes like 3-chlorobenzaldehyde are prone to hydrolysis under basic conditions, whereas selenophene-based aldehydes may exhibit greater thermal stability due to aromatic selenium’s resonance effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Selenophene-3-carbaldehyde, and how can reaction yields be systematically improved?

  • Methodology : Begin by reviewing existing synthetic pathways using SciFinder to identify reported methods (e.g., cyclization of selenophene precursors or aldehyde functionalization). Evaluate variables such as catalysts (e.g., Lewis acids), temperature, and solvent polarity . Use controlled experiments to test yield improvements, incorporating fractional factorial designs to isolate critical variables . Monitor reaction progress via TLC or HPLC, and validate purity through 1^1H/13^13C NMR or FT-IR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what protocols ensure accurate structural elucidation?

  • Methodology : Combine 1^1H NMR (to confirm aldehyde proton at ~9.8 ppm) and 77^77Se NMR (to verify selenophene ring integrity). Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation. For crystalline samples, employ single-crystal X-ray diffraction. Ensure solvent-free samples for IR to avoid masking the carbonyl stretch (~1680 cm1^{-1}) . Reference spectral libraries in CAS Common Chemistry or ChemIDplus for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodology : Conduct a meta-analysis of literature data, focusing on variables such as assay conditions (e.g., cell lines, concentration ranges) and derivative substituent effects. Use statistical tools like ANOVA to identify confounding factors . Replicate key studies under standardized protocols, including positive controls (e.g., known kinase inhibitors) and dose-response curves. Address discrepancies by isolating solvent effects (e.g., DMSO cytotoxicity) or redox instability of the selenophene moiety .

Q. What computational approaches are validated for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodology : Apply density functional theory (DFT) to model electrophilic aromatic substitution at the 3-position, accounting for selenium’s polarizability. Compare HOMO/LUMO profiles with thiophene analogs to predict regioselectivity. Validate predictions via kinetic studies (e.g., Hammett plots) and cross-coupling reactions (e.g., Suzuki-Miyaura) . Use software like Gaussian or ORCA for simulations, referencing parameters from the FDA GSRS database for accuracy .

Q. How should researchers design comparative studies to evaluate the electronic effects of substituents on this compound’s stability?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO2_2) and electron-donating (e.g., -OCH3_3) groups at the 5-position. Monitor degradation kinetics under oxidative/thermal stress using accelerated stability testing (ICH Q1A guidelines). Correlate results with Hammett σ values and computational electrostatic potential maps. Include control groups with unmodified selenophene and thiophene analogs .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data involving this compound?

  • Methodology : Use nonlinear regression (e.g., log-logistic models) to calculate IC50_{50} values. Apply the Benjamini-Hochberg procedure to correct for multiple comparisons in high-throughput screens. Report confidence intervals and effect sizes to contextualize biological relevance . Cross-reference with public toxicity databases (e.g., TOXNET) for hazard classification .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

  • Methodology : Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via design of experiments (DoE). Monitor exotherms and mixing efficiency during scale-up. Characterize intermediates with in-line PAT tools (e.g., Raman spectroscopy). Validate batch consistency through DSC (melting point) and PXRD .

Ethical & Regulatory Considerations

Q. What documentation is required for publishing this compound research in compliance with FAIR data principles?

  • Methodology : Deposit raw spectral data in repositories like PubChem or Zenodo with unique digital object identifiers (DOIs). Annotate synthetic procedures using standard formats (e.g., CRediT taxonomy). Disclose conflicts of interest and funding sources, adhering to journal-specific guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.